2-(6-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
Description
2-(6-Chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic compound featuring a 6-chloroindole core linked via an ethanone bridge to a pyrrolidine ring. This structural arrangement suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes associated with neurological or inflammatory pathways.
Properties
IUPAC Name |
2-(6-chloroindol-1-yl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-12-4-3-11-5-8-17(13(11)9-12)10-14(18)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXBDVOCMKWTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced via a Friedel-Crafts acylation reaction, where the chlorinated indole reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Pyrrolidine Group: Finally, the pyrrolidine group is introduced through a nucleophilic substitution reaction, where the ethanone intermediate reacts with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 2-(6-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is used in studies to understand the interactions of indole derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the pyrrolidine group can form hydrogen bonds or ionic interactions with target proteins. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Modifications and Their Impact
Brominated indoles (e.g., 6-bromoindole) are associated with stronger van der Waals interactions in protein binding but may increase toxicity risks .
Linker and Heterocycle Variations: Replacing pyrrolidine with piperidine (6-membered ring) in introduces conformational flexibility, which could enhance selectivity for certain GPCR targets. Sulfonyl or tetrazole linkers (e.g., ) improve aqueous solubility but may reduce blood-brain barrier penetration compared to the ethanone linker.
Core Heterocycle Complexity :
- Compounds like 1-(2,3-dihydro-1H-indol-1-yl)-2-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]ethan-1-one () exhibit multi-heterocyclic architectures, enhancing target affinity but complicating synthesis .
Biological Activity
2-(6-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one, a compound featuring an indole and pyrrolidine moiety, has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of 2-(6-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one can be represented as follows:
This compound includes a chloro substituent on the indole ring and a pyrrolidine group, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. Key areas of focus include:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies indicate that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of 2-(6-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the indole structure plays a crucial role in interacting with biological targets, potentially influencing signal transduction pathways involved in microbial resistance.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds suggests that modifications to the indole and pyrrolidine moieties can significantly impact biological activity. For instance, variations in halogen substituents on the indole ring have been correlated with enhanced antimicrobial potency .
Table 2: SAR Insights from Related Compounds
| Compound Variant | Activity Level | Notable Modifications |
|---|---|---|
| 6-Chloro derivative | High | Chloro substitution enhances activity |
| Non-halogenated variant | Moderate | Lack of halogen reduces efficacy |
Case Studies
A notable study explored the efficacy of this compound in treating infections caused by resistant bacterial strains. The study demonstrated that when administered in combination with traditional antibiotics, it significantly reduced bacterial load compared to controls .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of 2-(6-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one?
- Methodological Answer : Synthesis typically involves coupling indole derivatives with pyrrolidine-containing reagents under controlled conditions. Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution at the ethanone moiety.
- Stoichiometry : A 1.2:1 molar ratio of indole precursor to pyrrolidine derivative minimizes unreacted intermediates .
- Characterization : Post-synthesis, validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using and NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : NMR resolves aromatic protons (δ 7.2–7.8 ppm for indole) and pyrrolidine protons (δ 2.5–3.5 ppm). NMR identifies carbonyl (δ 170–175 ppm) and quaternary carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 275.08 (calculated for CHClNO). Fragmentation patterns distinguish substituent positions .
Q. How should researchers handle solubility and stability challenges during experiments?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or methanol (10–20 mg/mL). Sonication for 15–30 minutes improves dissolution .
- Stability : Store at –20°C under inert gas (argon) to prevent degradation. Monitor via TLC (silica gel, ethyl acetate/hexane) for decomposition byproducts .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular configurations?
- Crystallography Workflow :
Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K).
Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for chlorine and nitrogen atoms .
- Conflict Resolution : Discrepancies in dihedral angles (e.g., indole-pyrrolidine orientation) are resolved by comparing R values (<5% indicates high data quality) and hydrogen-bonding networks .
Q. What strategies identify biological targets and mechanisms of action for this compound?
- Target Prediction : Use molecular docking (AutoDock Vina) with protein databases (PDB) to prioritize targets like serotonin receptors (5-HT) or kinases, leveraging the indole-pyrrolidine scaffold’s affinity for hydrophobic pockets .
- Mechanistic Studies :
- Enzyme Assays : Test inhibition of monoamine oxidase (MAO) via UV-Vis monitoring of kynuramine oxidation (λ = 316 nm) .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY) tracks intracellular localization in HEK293 cells .
Q. How can researchers address discrepancies in impurity profiles across synthetic batches?
- Analytical Workflow :
LC-MS/MS : Quantify impurities (e.g., dechlorinated byproduct) using MRM transitions (m/z 275 → 230).
Root-Cause Analysis : Varying impurity levels (0.5–5%) often stem from residual palladium in cross-coupling steps. Mitigate via silica gel chromatography or Pd scavengers (e.g., thiourea-functionalized resin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
